molecular formula C17H16N2S B2614003 1-ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol CAS No. 852400-19-2

1-ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol

Cat. No. B2614003
CAS RN: 852400-19-2
M. Wt: 280.39
InChI Key: PAWXWQHRIMTPIV-UHFFFAOYSA-N
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Description

1-ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol (EPT) is a synthetic organic compound that is used in a variety of scientific research applications. It is a relatively new compound, and its full potential is still being explored.

Scientific Research Applications

Corrosion Inhibition

1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol and its derivatives have been researched for their potential in corrosion inhibition. One study focused on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, including derivatives similar to 1-ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol, for mild steel in sulfuric acid. These inhibitors were found to form a protective layer on the mild steel surface, with their effectiveness substantiated by gravimetric, electrochemical, SEM, and computational studies. The adsorption of these inhibitors was described by Langmuir adsorption isotherm, indicating a mixed physisorption and chemisorption mechanism (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Compounds structurally related to 1-ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol have been evaluated for their antimicrobial activity. Specifically, imidazole derivatives have shown efficacy against various bacterial strains. For instance, a study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives highlighted their promising activity against selected microbial species, offering insights into their potential as antimicrobial agents (Gul et al., 2017).

Anti-corrosive and Kinetic Studies

Another application includes the study of 1,3,4-oxadiazole derivative bearing a 2-ethylbenzimidazole moiety, closely related to the compound of interest, which demonstrated high activity in the corrosion inhibition of mild steel in hydrochloric acid. The study combined weight loss technique, electrochemical impedance spectroscopy, and potentiodynamic polarization methods to confirm the high inhibition activity of the compound, showing that it adheres to Langmuir's adsorption isotherm. Kinetic parameters derived from the study further elucidated the compound's protective mechanism on the metal surface (Rugmini Ammal, Prajila, & Joseph, 2017).

properties

IUPAC Name

3-ethyl-4-(4-phenylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-2-19-16(12-18-17(19)20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWXWQHRIMTPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=S)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol

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